molecular formula C22H24FN3O3 B1673594 Ketanserinol CAS No. 76330-73-9

Ketanserinol

Cat. No.: B1673594
CAS No.: 76330-73-9
M. Wt: 397.4 g/mol
InChI Key: CSAITASUWRGAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ketanserinol is the metabolite of ketanserin, a hypotensive drug with 5-HT2 receptor antagonism. Ketanserin is used to reverse pulmonary hypertension caused by protamine.

Properties

CAS No.

76330-73-9

Molecular Formula

C22H24FN3O3

Molecular Weight

397.4 g/mol

IUPAC Name

3-[2-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H24FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16,20,27H,9-14H2,(H,24,29)

InChI Key

CSAITASUWRGAOT-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCN3C(=O)C4=CC=CC=C4NC3=O

Canonical SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCN3C(=O)C4=CC=CC=C4NC3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(2-(4-((4-fluorophenyl)hydroxymethyl)-1-piperidinyl)ethyl)-2,4-(1H,3H)quinazolinedione
ketanserinol
R 46,742
R 46742
R-46742
reduced ketanserin

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 2.6 parts of 3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-2,4-(1H,3H)-quinazolinedione and 120 parts of methanol are added portionwise 2 parts of sodium borohydride. Upon completion, stirring is continued overnight at room temperature. Water is added and the whole is evaporated. The residue is stirred in water. The solid product is filtered off and crystallized from 2-propanone, yielding 1.2 parts of 3-[2-[4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]ethyl]-2,4(1H,3H)-quinazolinedione; mp. 212.8° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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